2-(1,3-Benzoxazol-2-ylamino)ethanol
Overview
Description
2-(1,3-Benzoxazol-2-ylamino)ethanol is an organic compound with the molecular formula C₉H₁₀N₂O₂ It is characterized by the presence of a benzoxazole ring attached to an ethanolamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzoxazol-2-ylamino)ethanol typically involves the reaction of 2-aminobenzoxazole with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-aminobenzoxazole and ethylene oxide.
Reaction Conditions: The reaction is conducted in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The temperature is maintained at around 0-5°C to control the reaction rate.
Product Isolation: The product is isolated by standard workup procedures, including solvent extraction and purification by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzoxazol-2-ylamino)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the ethanolamine moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amino group in the benzoxazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of benzoxazole-2-carboxylic acid.
Reduction: Formation of 2-(1,3-benzoxazol-2-ylamino)ethane.
Substitution: Formation of N-alkyl or N-acyl derivatives of this compound.
Scientific Research Applications
2-(1,3-Benzoxazol-2-ylamino)ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole ring’s ability to emit light upon excitation.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzoxazol-2-ylamino)ethanol involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, leading to potential applications in cancer therapy. Additionally, the compound may inhibit certain enzymes, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzoxazol-2-ylamino)acetic acid
- 2-(1,3-Benzoxazol-2-ylamino)propane
- 2-(1,3-Benzoxazol-2-ylamino)butane
Uniqueness
2-(1,3-Benzoxazol-2-ylamino)ethanol is unique due to its specific combination of a benzoxazole ring and an ethanolamine moiety. This structure imparts distinct chemical and physical properties, making it suitable for various applications that similar compounds may not fulfill.
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylamino)ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-6-5-10-9-11-7-3-1-2-4-8(7)13-9/h1-4,12H,5-6H2,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBNFUWGFXLQBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)NCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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